molecular formula C12H15BrO4 B14722738 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate CAS No. 6344-32-7

2-(2-Methoxyethoxy)ethyl 3-bromobenzoate

Cat. No.: B14722738
CAS No.: 6344-32-7
M. Wt: 303.15 g/mol
InChI Key: JMKPQGJCVUBCOL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 3-bromobenzoate is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-(2-methoxyethoxy)ethyl group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 3-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-(2-methoxyethoxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Ester Hydrolysis: The major products are 3-bromobenzoic acid and 2-(2-methoxyethoxy)ethanol.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes are formed.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and hydrolases.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom in the benzene ring. In ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of carboxylic acid and alcohol products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromobenzoate
  • Ethyl 3-bromobenzoate
  • Propyl 3-bromobenzoate

Uniqueness

2-(2-Methoxyethoxy)ethyl 3-bromobenzoate is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts distinct solubility and reactivity properties compared to other alkyl esters of 3-bromobenzoic acid

Properties

CAS No.

6344-32-7

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 3-bromobenzoate

InChI

InChI=1S/C12H15BrO4/c1-15-5-6-16-7-8-17-12(14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3

InChI Key

JMKPQGJCVUBCOL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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